4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 2-(phenylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 2-(phenylamino)acetate is a chemical compound that features a boronic acid derivative and an amino acid ester
Mechanism of Action
Mode of Action
It is known that tetramethyl-1,3,2-dioxaborolane derivatives are often used in organic synthesis as reagents and catalysts . They can participate in borylation reactions, hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides .
Biochemical Pathways
It’s known that tetramethyl-1,3,2-dioxaborolane derivatives can be involved in various organic reactions, potentially affecting multiple biochemical pathways .
Action Environment
It’s known that the compound is stable under normal conditions but may hydrolyze in a humid environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 2-(phenylamino)acetate typically involves the reaction of phenylboronic acid with an appropriate amino acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Types of Reactions:
Reduction: Reduction reactions may be used to modify the compound's structure, typically resulting in the addition of hydrogen atoms.
Substitution: Substitution reactions can replace one functional group with another, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which forms carbon-carbon bonds. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound's derivatives may exhibit biological activity, making them candidates for drug development. Industry: It is utilized in the production of advanced materials and chemical sensors.
Comparison with Similar Compounds
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Ethyl 2- [4- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Properties
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] 2-anilinoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)15-10-12-17(13-11-15)24-18(23)14-22-16-8-6-5-7-9-16/h5-13,22H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTKHXXLBXRANU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(=O)CNC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.